molecular formula C8H4Br6 B14634922 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene CAS No. 53042-28-7

1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene

Cat. No.: B14634922
CAS No.: 53042-28-7
M. Wt: 579.5 g/mol
InChI Key: VFZISEGFCBFJQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of Tetrabromo-p-xylene:

      Reactants: 1000 kg of bromine, 3 kg of anhydrous aluminum bromide (AlBr3), and 80 kg of p-xylene.

      Conditions: The reaction is carried out in a reactor cooled to 0-3°C using ice salt water. Bromine is added slowly while stirring. The reaction mixture is then diluted with additional bromine and maintained at 30-35°C. After the reaction, the mixture is cooled to 10-15°C, and the remaining xylene is added.

  • Synthesis of Hexabromo-p-xylene:

      Reactants: 80 kg of carbon tetrachloride, 42 kg of tetrabromo-p-xylene, and a solution of brominated carbon tetrachloride (32 kg of bromine dissolved in 50 L of carbon tetrachloride).

      Conditions: The reaction is conducted under nitrogen protection, with the mixture heated and refluxed for 15 hours.

Industrial Production Methods:

The industrial production of 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene follows similar synthetic routes but on a larger scale, ensuring efficient and cost-effective production. The use of bromine and aluminum bromide as catalysts is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Chemistry: 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene is used as a precursor in the synthesis of various brominated organic compounds. Its high bromine content makes it valuable in the development of flame retardants and other specialty chemicals .

Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological and medicinal applications. Its brominated structure may offer unique interactions with biological molecules, making it a subject of interest in drug development .

Industry: The compound is widely used as a flame retardant in textiles, plastics, and other materials. Its effectiveness in preventing the spread of fire makes it a crucial component in safety applications .

Mechanism of Action

The flame-retardant properties of 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process by capturing free radicals. This action effectively slows down or stops the spread of fire .

Comparison with Similar Compounds

  • 1,2,4,5-Tetrabromo-3,6-bis(bromomethyl)benzene
  • 1,2,3,5-Tetrakis(bromomethyl)benzene
  • 1,2,4,5-Tetrakis(bromomethyl)benzene
  • α,α’-Bis-bromoxylenes

Uniqueness: 1,2,3,4-Tetrabromo-5,6-bis(bromomethyl)benzene is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific substitution pattern make it particularly effective as a flame retardant compared to other similar compounds .

Properties

CAS No.

53042-28-7

Molecular Formula

C8H4Br6

Molecular Weight

579.5 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5,6-bis(bromomethyl)benzene

InChI

InChI=1S/C8H4Br6/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2

InChI Key

VFZISEGFCBFJQK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)CBr)Br

Origin of Product

United States

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